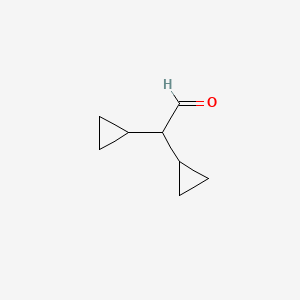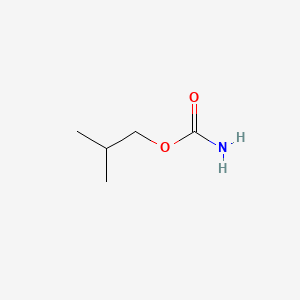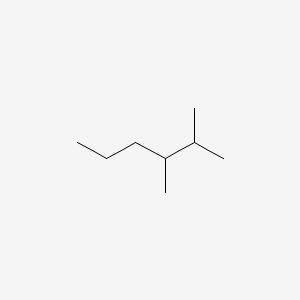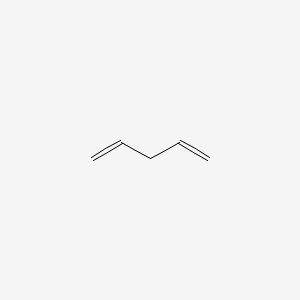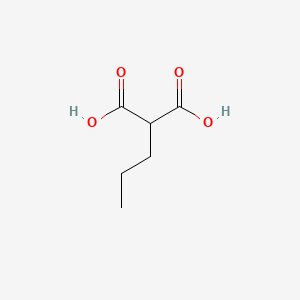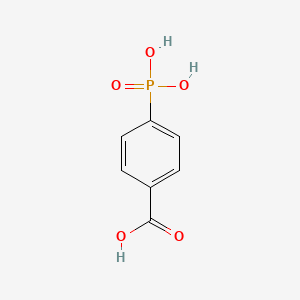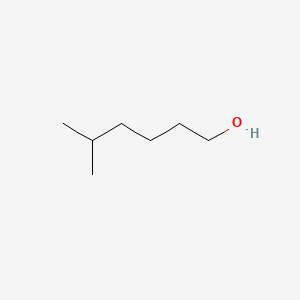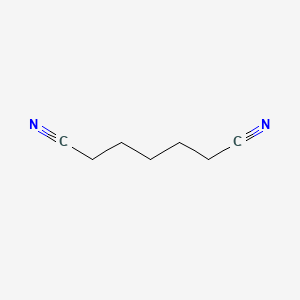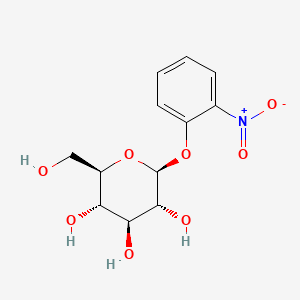
2-Nitrophenyl beta-D-glucopyranoside
Overview
Description
2-Nitrophenyl beta-D-glucopyranoside is a chemical compound used as a substrate for glucosidase in protein assays and colorimetric assays to determine protein stability . It serves as an artificial substrate for glucosidase .
Molecular Structure Analysis
The molecular formula of 2-Nitrophenyl beta-D-glucopyranoside is C12H15NO8 . Its molecular weight is 301.25 . More detailed structural analysis would require specific spectroscopic data which is not available in the current resources.Chemical Reactions Analysis
2-Nitrophenyl beta-D-glucopyranoside is primarily used as a substrate for the enzyme glucosidase . The specific reactions it undergoes would depend on the conditions of the experiment it is used in.Physical And Chemical Properties Analysis
2-Nitrophenyl beta-D-glucopyranoside is a solid at 20 degrees Celsius . It is soluble in water, with a solubility of 50 mg/mL . It should be stored at temperatures below 0 degrees Celsius .Scientific Research Applications
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : 2-Nitrophenyl beta-D-glucopyranoside is used as a product for proteomics research .
Synthesis of Long-Chain Alkyl Glucosides
- Scientific Field : Biotechnology
- Application Summary : Long-chain alkyl glucosides such as octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) have wide-ranging applications, from cleaning products, food and cosmetic ingredients, drug carriers and solvents for membrane proteins .
- Methods of Application : The synthesis of OG and DG in three non-aqueous reaction systems, namely organic solvents, ionic liquids and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .
- Results or Outcomes : The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C. On the other hand, the highest yield of DG (64 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) decanol, 20% (v/v) acetone and 50% (v/v) [BMIm] [PF 6] at 30 °C .
Protein Assay
- Scientific Field : Biochemistry
- Application Summary : 2-Nitrophenyl beta-D-glucopyranoside is used as a substrate for glucosidase in protein assays .
Determination of Protein Stability
- Scientific Field : Biochemistry
- Application Summary : 2-Nitrophenyl beta-D-glucopyranoside is used in a colorimetric assay to determine protein stability .
Protein Assay
- Scientific Field : Biochemistry
- Application Summary : 2-Nitrophenyl beta-D-glucopyranoside has been used as a substrate for glucosidase in protein assays .
Determination of Protein Stability
Safety And Hazards
According to the safety data sheet, personal protective equipment and face protection should be worn when handling 2-Nitrophenyl beta-D-glucopyranoside . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . It should be stored under inert gas and conditions to avoid are hygroscopic and heat sensitive .
Future Directions
While specific future directions for 2-Nitrophenyl beta-D-glucopyranoside are not mentioned in the available resources, glucosidase inhibitors are being studied for their potential in treating type-2 diabetes . As 2-Nitrophenyl beta-D-glucopyranoside is a substrate for glucosidase, it could potentially be useful in this area of research.
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPCJHYPSUOFW-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300913 | |
| Record name | 2-Nitrophenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl beta-D-glucopyranoside | |
CAS RN |
2816-24-2 | |
| Record name | 2-Nitrophenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2816-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





